molecular formula C11H12BrFO2 B570390 4-Bromo-2-fluorobenzoato de tert-butilo CAS No. 889858-12-2

4-Bromo-2-fluorobenzoato de tert-butilo

Número de catálogo: B570390
Número CAS: 889858-12-2
Peso molecular: 275.117
Clave InChI: ZPGZHSAOCVWZMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of various biologically active compounds .

Análisis Bioquímico

Biochemical Properties

It is known to be an intermediate of enzalutamide , an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Cellular Effects

Given its role as an intermediate in the synthesis of enzalutamide , it may indirectly influence cell function through its involvement in the production of this androgen-receptor antagonist.

Molecular Mechanism

As an intermediate in the synthesis of enzalutamide , its molecular effects may be related to the actions of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

  • Method 1:

      Starting Material: 4-bromo-2-fluorobenzoic acid.

      Reagents: Di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF), tert-butyl alcohol.

      Conditions: The reaction mixture is stirred at 80°C for 13 hours.

  • Method 2:

      Reagents: Oxalyl chloride, N,N-dimethylformamide (DMF), dichloromethane (DCM), tert-butyl alcohol, pyridine.

      Conditions: The reaction is carried out at 0°C initially and then at room temperature for 64 hours.

Análisis De Reacciones Químicas

Types of Reactions:

  • Substitution Reactions:

      Reagents: Various nucleophiles.

      Conditions: Typically carried out in polar aprotic solvents.

      Products: Substituted benzoates.

  • Reduction Reactions:

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).

      Conditions: Carried out under anhydrous conditions.

      Products: Reduced benzoates.

  • Oxidation Reactions:

      Reagents: Oxidizing agents like potassium permanganate (KMnO4).

      Conditions: Carried out in aqueous or organic solvents.

      Products: Oxidized benzoates.

Comparación Con Compuestos Similares

  • Tert-butyl 2-bromo-4-fluorobenzoate
  • Tert-butyl 4-bromo-2-chlorobenzoate
  • Tert-butyl 4-bromo-2-methylbenzoate

Uniqueness:

Actividad Biológica

Tert-butyl 4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an intermediate in the synthesis of pharmacologically active compounds, such as enzalutamide, an androgen receptor antagonist. This article explores the biological activity of tert-butyl 4-bromo-2-fluorobenzoate, including its biochemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Weight : Approximately 275.11 g/mol
  • Appearance : Colorless liquid at room temperature
  • Functional Groups : Contains bromine and fluorine substituents, which enhance its reactivity and potential biological interactions.

Synthesis

Tert-butyl 4-bromo-2-fluorobenzoate is typically synthesized through various organic reactions involving starting materials such as 4-bromo-2-fluorobenzoic acid and tert-butanol. The synthesis process may vary based on desired purity and yield .

Tert-butyl 4-bromo-2-fluorobenzoate acts primarily as an intermediate in the synthesis of enzalutamide. Enzalutamide functions by blocking androgens from binding to the androgen receptor, thereby inhibiting androgen-mediated signaling pathways that are crucial in certain cancers, particularly prostate cancer. The compound's role in this synthesis indicates its potential for influencing androgen receptor activity indirectly.

Interaction with Biological Systems

Research indicates that tert-butyl 4-bromo-2-fluorobenzoate exhibits high gastrointestinal absorption and permeability across biological membranes, suggesting favorable pharmacokinetic properties. Additionally, it has been noted to inhibit cytochrome P450 enzyme CYP1A2, which may affect the metabolism of co-administered drugs that are substrates for this enzyme.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study demonstrated that compounds similar to tert-butyl 4-bromo-2-fluorobenzoate showed significant antiproliferative effects on various cancer cell lines. The incorporation of polar functionalities improved aqueous solubility and metabolic stability while maintaining activity against cancer cells .
  • Enzalutamide Synthesis :
    • In a detailed analysis of enzalutamide's synthesis, tert-butyl 4-bromo-2-fluorobenzoate was identified as a crucial precursor that enhances the overall efficacy of the final product against prostate cancer cells.
  • Metabolic Pathways :
    • The use of isotopically labeled variants (e.g., ^13C-labeled) has allowed researchers to trace the metabolic pathways of tert-butyl 4-bromo-2-fluorobenzoate in biological systems. This tracking is essential for understanding its fate during drug metabolism and potential interactions within biochemical pathways.

Comparative Analysis

The following table summarizes key properties and activities associated with tert-butyl 4-bromo-2-fluorobenzoate compared to structurally similar compounds:

CompoundMolecular WeightBiological ActivityKey Features
Tert-butyl 4-bromo-2-fluorobenzoate275.11 g/molIntermediate in enzalutamide synthesisHigh gastrointestinal absorption
Enzalutamide459.51 g/molAndrogen receptor antagonistPotent anti-cancer activity
Other brominated benzoatesVariesAntiproliferative effectsVaries based on substituent position

Propiedades

IUPAC Name

tert-butyl 4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGZHSAOCVWZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674425
Record name tert-Butyl 4-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889858-12-2
Record name tert-Butyl 4-bromo-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889858-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-2-fluoro-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889858122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 4-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-bromo-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A slurry of 4-bromo-2-fluorobenzoic acid (20.16 g, 92 mmol) in dioxane (90 mL) and conc. H2SO4 (5 mL) was cooled to 0° C., and then bubbled through with isobutene for 2 h. The reaction was allowed to gradually warm up to room temperature overnight. Solid NaHCO3 (40 g) was carefully added to the reaction and the mixture was stirred for 1 h. The mixture was concentrated, and then redissolved in water and ethyl acetate. The layers were separated. The aqueous phase was washed with ethyl acetate. The combined organics were washed with sat aq NaHCO3 and brine, then dried over Na2SO4, filtered and concentrated. The resulting oily tert-butyl 4-bromo-2-fluorobenzoate was used without further purification. 1H NMR (400 MHz, MeOH-d4) δ ppm 7.79-7.70 (m, 1H), 7.42-7.23 (m, 3H), 1.59 (s, 11H).
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-fluorobenzoic acid (60 g, 274 mmol) in anhydrous THF (700 mL) at 0° C. was added DMF (2 mL) followed by oxalyl chloride (48 mL, 548 mmol) portionwise over 1 hour. The mixture was stirred at 0° C. for 30 min, and then at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue dissolved in DCM (700 mL). tert-Butyl alcohol (97 g, 1315 mmol) and pyridine (150 mL) were added, and the reaction mixture was stirred at room temperature for 64 h. The mixture was transferred to a separating funnel and washed with water (400 mL), 2 N NaOH aqueous solution (400 mL) and brine (2×200 mL), dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was purified by flash chromatography on silica gel (0 to 5% ethyl acetate in heptane over 30 min) to give tert-butyl 4-bromo-2-fluorobenzoate (60 g, 80%) as an oil. LCMS (m/z): 218/220 (MH+ (−tBu)), 1.11 min; 1H NMR (500 MHz, CDCl3) δ ppm 7.81-7.71 (m, 1H) 7.39-7.30 (m, 2H) 7.29 (s, 1H) 1.68-1.55 (m, 9H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-bromo-2-fluorobenzoic acid (3.0 g, 0.014 mol) in THF (50 mL) at 0° C. was added DMF (0.1 mL) and oxalyl chloride (1.5 mL, 0.018 mol). The mixture was stirred at 0° C. for 1 h and then warmed to rt. The solvent was removed under reduced pressure. The obtained acid chloride was added to a mixture of tert-butyl alcohol (5.0 g, 0.067 mol), pyridine (10 mL), and CH2Cl2 (50 mL) at 0° C. The mixture was stirred at rt for 3 h, and then at 50° C. overnight. The mixture was washed with water, 2 N NaOH, and brine, dried (MgSO4), and concentrated under vacuum. The residue was purified by column to give a colorless oil (1.5 g, 45%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
45%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.